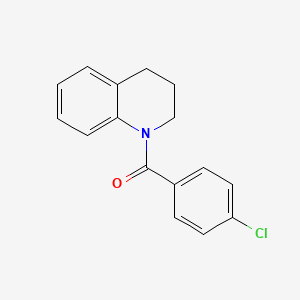

![molecular formula C12H19N2O3P B5572700 (4-吗啉基甲基)[2-(2-吡啶基)乙基]膦酸](/img/structure/B5572700.png)

(4-吗啉基甲基)[2-(2-吡啶基)乙基]膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical compound falls within a class of pyridine aminophosphinic acids, notable for their synthesis through reactions involving pyridylmethylimines and ethyl phenylphosphinate, among other methods. These compounds, including the 2-pyridyl and 4-pyridyl derivatives, demonstrate interesting chemical behaviors, such as cleavage in acidic solutions to yield N-(pyridylmethyl)benzylamines and phenylphosphonic or diphenylphosphinic acid, respectively (Boduszek, 2003).

Synthesis Analysis

Pyridine aminophosphinic acids are synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate, in the presence of bromotrimethylsilane. The synthesis process reveals the compound's potential for yielding pyridine aminophosphine oxides upon treatment with diphenylphosphine oxide, showcasing the compound's versatile reactivity and functional group transformations (Boduszek et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, has been elucidated using crystallographic methods. These studies reveal that the morpholine and piperidine rings adopt distorted chair configurations, offering insights into the spatial arrangement and potential reactivity of the phosphinic acid derivatives (Shalaby et al., 2014).

科学研究应用

催化应用

膦酸衍生物在催化中的应用已得到证实,特别是在具有新的双齿 P,N 膦代氧唑啉和 -吡啶配体的镍络合物中。这些配合物已显示出乙烯催化低聚的应用,表明膦酸配体在增强催化活性中的重要性。Speiser 等人 (2004) 的研究详细介绍了几种膦代吡啶配体及其相应的镍 (II) 配合物的制备,并评估了它们在乙烯低聚中的有效性。这项研究突出了此类化合物在工业催化中的潜力,特别是在聚合物生产中 (Speiser, Braunstein, Saussine, & Welter, 2004)。

材料科学

在材料科学中,(4-吗啉基甲基)[2-(2-吡啶基)乙基]膦酸的衍生物已被用于水中纤维素的解聚,展示了它们在可再生材料加工中的用途。Levi 等人 (2016) 展示了具有亲水性系链的苯硼酸衍生物在接近中性 pH 值下水解溶解纤维素的用途。该过程有效地将纤维素解聚为水溶性寡糖,突出了此类化合物在环境化学和材料加工中的作用 (Levi, Khenkin, Hailegnaw, & Neumann, 2016)。

药物化学

在药物领域,膦酸已显示出作为 GABA(B) 受体拮抗剂的潜力。Ong 等人 (1998) 的一项研究评估了吗啉-2-基-膦酸在 GABA(B) 受体上的药理特性。这些化合物表现出有效的拮抗活性,表明它们在神经系统疾病治疗剂的开发中具有潜在应用 (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, Mickel, & Froestl, 1998)。

属性

IUPAC Name |

morpholin-4-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-4-12-3-1-2-5-13-12/h1-3,5H,4,6-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVVTCJUTWCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

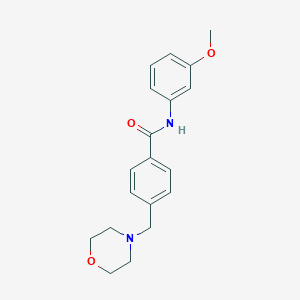

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

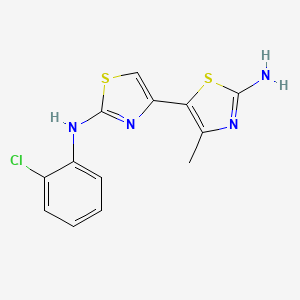

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)